molecular formula C18H21N5O B275552 TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B275552
M. Wt: 323.4 g/mol
InChI Key: GBGKQBDIQFSQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine: is a complex organic compound featuring a tert-butyl group, a phenyl-tetrazole moiety, and a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, phenyl azide can react with benzonitrile under thermal or catalytic conditions to form 1-phenyl-1H-tetrazole.

    Attachment to Benzylamine: The synthesized tetrazole can then be attached to a benzylamine derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ether linkage.

    Introduction of the tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential bioactivity makes it a candidate for drug discovery and development. Its tetrazole moiety is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the tetrazole ring is particularly significant, as it is a common pharmacophore in many drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE exerts its effects would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, modulating their activity. The tetrazole ring might mimic carboxylate groups, binding to active sites of enzymes or receptors, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the benzylamine and tert-butyl groups.

    Benzylamine: Contains the benzylamine moiety but lacks the tetrazole and tert-butyl groups.

    tert-Butylamine: Contains the tert-butyl group but lacks the benzylamine and tetrazole moieties.

Uniqueness

tert-Butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the tetrazole ring provides potential bioactivity, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE, its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

2-methyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-2-amine

InChI

InChI=1S/C18H21N5O/c1-18(2,3)19-13-14-8-7-11-16(12-14)24-17-20-21-22-23(17)15-9-5-4-6-10-15/h4-12,19H,13H2,1-3H3

InChI Key

GBGKQBDIQFSQTI-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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